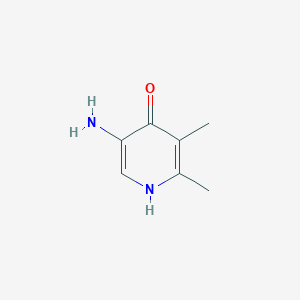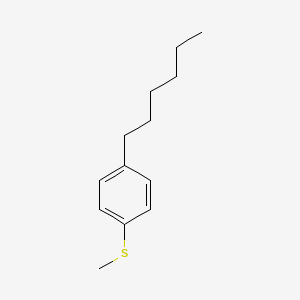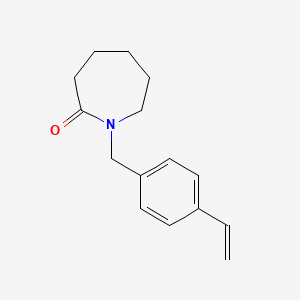
N-Vinylbenzyl caprolactam
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Vinylbenzyl caprolactam (NVBC) is a monomeric compound with a wide range of potential applications in the chemical and pharmaceutical industries. NVBC is a versatile monomer that can be used in the production of polymers, copolymers, and other derivatives. It is used in the synthesis of polymers, copolymers, and other derivatives for use in a variety of applications, including drug delivery, medical implants, and drug-release systems. NVBC is also used as a plasticizer in the production of polymers and copolymers.
Mécanisme D'action
The mechanism of action of N-Vinylbenzyl caprolactam is not fully understood. However, it is believed that the monomeric this compound molecule binds to the target molecules, which allows it to interact with them in a specific manner. This interaction results in the formation of polymeric materials, which can then be used for various applications.
Biochemical and Physiological Effects
This compound has been studied for its potential biochemical and physiological effects. It has been found to have anti-inflammatory and anti-tumorigenic properties, as well as the ability to reduce the formation of reactive oxygen species. Additionally, it has been found to have antimicrobial and antifungal properties.
Avantages Et Limitations Des Expériences En Laboratoire
N-Vinylbenzyl caprolactam has several advantages and limitations when used in lab experiments. One advantage is that it is relatively easy to synthesize and can be used in a variety of applications. Additionally, it is relatively stable and can be stored for long periods of time. However, this compound is toxic and can cause irritation to the skin and eyes, so it should be handled with care.
Orientations Futures
There are several potential future directions for the use of N-Vinylbenzyl caprolactam. It could be used in the development of more efficient drug delivery systems, medical implants, and drug-release systems. Additionally, it could be used in the development of polymeric materials for use in medical implants, such as bone grafts and artificial joints. It could also be used in the development of polymeric materials for use in medical devices, such as implantable drug delivery systems. Finally, it could be used to create new materials for use in the chemical and pharmaceutical industries.
Méthodes De Synthèse
N-Vinylbenzyl caprolactam can be synthesized from the reaction of vinylbenzyl chloride and caprolactam. The reaction is typically carried out in the presence of a catalyst, such as a Lewis acid, and the reaction proceeds in two steps. In the first step, the vinylbenzyl chloride reacts with the caprolactam to form the this compound monomer. In the second step, the this compound monomer is polymerized to form the desired polymer or copolymer.
Applications De Recherche Scientifique
N-Vinylbenzyl caprolactam has been widely studied in the field of scientific research, and its potential applications are numerous. It has been used in the development of drug delivery systems, medical implants, and drug-release systems. It has also been used to create polymeric materials for use in medical devices, such as implantable drug delivery systems. Additionally, this compound has been used in the development of polymeric materials for use in medical implants, such as bone grafts and artificial joints.
Propriétés
IUPAC Name |
1-[(4-ethenylphenyl)methyl]azepan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO/c1-2-13-7-9-14(10-8-13)12-16-11-5-3-4-6-15(16)17/h2,7-10H,1,3-6,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAUIDNVNGDVPKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC=C(C=C1)CN2CCCCCC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



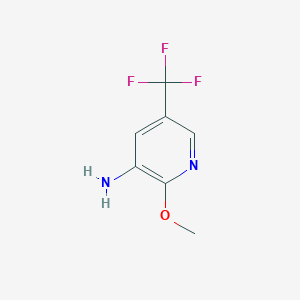

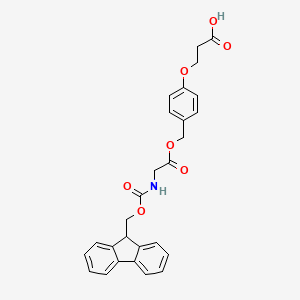
![2,3-Bis[(N-2,4,6-trimethylphenyl)imino]butane-nickel(II)-dibromide](/img/structure/B6329290.png)

